molecular formula C16H16FN5O4 B14443453 Adenosine, 8-(4-fluorophenyl)- CAS No. 73340-79-1

Adenosine, 8-(4-fluorophenyl)-

Cat. No.: B14443453
CAS No.: 73340-79-1
M. Wt: 361.33 g/mol
InChI Key: DXAQHZLMAIYZHC-UBEDBUPSSA-N
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Description

Adenosine, 8-(4-fluorophenyl)- is a synthetic compound that belongs to the class of adenosine derivatives. This compound is characterized by the substitution of a fluorophenyl group at the 8th position of the adenosine molecule. Adenosine derivatives are known for their significant biological activities, particularly in the modulation of adenosine receptors, which play crucial roles in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine, 8-(4-fluorophenyl)- typically involves the introduction of the fluorophenyl group to the adenosine scaffold. One common method is the nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with an adenosine derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of Adenosine, 8-(4-fluorophenyl)- may involve a multi-step synthesis process. This includes the preparation of the adenosine precursor, followed by the introduction of the fluorophenyl group. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Adenosine, 8-(4-fluorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Adenosine, 8-(4-fluorophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with adenosine receptors, which are involved in various cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and diagnostic agents.

Mechanism of Action

The mechanism of action of Adenosine, 8-(4-fluorophenyl)- involves its interaction with adenosine receptors, particularly the A1 and A2A receptors. These receptors are G-protein-coupled receptors that mediate various physiological effects. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing pathways such as cAMP signaling and potassium channel activation .

Comparison with Similar Compounds

    Adenosine: The parent compound, which has a broad range of biological activities.

    8-Phenyladenosine: Another derivative with a phenyl group at the 8th position, used for similar research purposes.

    8-(2-Fluorophenyl)adenosine: A closely related compound with a fluorophenyl group at a different position.

Uniqueness: Adenosine, 8-(4-fluorophenyl)- is unique due to the specific positioning of the fluorophenyl group, which can significantly alter its binding affinity and selectivity for adenosine receptors. This makes it a valuable tool for studying receptor interactions and developing targeted therapies .

Properties

CAS No.

73340-79-1

Molecular Formula

C16H16FN5O4

Molecular Weight

361.33 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-8-(4-fluorophenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H16FN5O4/c17-8-3-1-7(2-4-8)14-21-10-13(18)19-6-20-15(10)22(14)16-12(25)11(24)9(5-23)26-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,18,19,20)/t9-,11-,12-,16-/m1/s1

InChI Key

DXAQHZLMAIYZHC-UBEDBUPSSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)F

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N)F

Origin of Product

United States

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